Ascaphin-3
Description
Ascaphin-3 is a cationic antimicrobial peptide (AMP) identified in the skin secretions of the tailed frog species Ascaphus truei and Ascaphus montanus. It belongs to the ascaphin family, a group of peptides characterized by their broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is distinguished by an amino acid substitution at position 4 (Asp→Glu) in specimens from inland populations compared to coastal counterparts, a modification that may influence its physicochemical properties and biological efficacy . These peptides are thought to disrupt microbial membranes via electrostatic interactions, leveraging their cationic nature to target anionic lipid bilayers—a common mechanism among AMPs.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFRDVLKGAAKAFVKTVAGHIANI |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Ascaphin-3 with Other Ascaphins
| Peptide | Key Substitutions | Charge (Predicted)* | Hydrophobicity Index | Potential Functional Impact |
|---|---|---|---|---|
| This compound | Asp4→Glu (inland vs. coastal) | +3 to +4 | Moderate | Enhanced membrane interaction |
| Ascaphin-1 | Ala12→Glu | +2 to +3 | Low | Altered charge distribution |
| Ascaphin-4 | Ala19→Ser | +3 | High | Increased structural flexibility |
| Ascaphin-5 | Lys12→Thr | +2 | Moderate | Reduced cationic character |
| Ascaphin-7 | Gly8→Ser, Ser20→Asn | +3 | High | Improved stability and binding |
*Charge prediction based on residue substitutions at physiological pH.
This modification may also increase net positive charge, improving electrostatic attraction to negatively charged pathogens. In contrast, Ascaphin-5’s Lys→Thr substitution reduces its cationic nature, likely diminishing antimicrobial potency compared to this compound.
Comparison with Functionally Similar Antimicrobial Peptides
Beyond the ascaphin family, this compound shares functional parallels with other AMPs, such as magainins (from Xenopus laevis) and temporins (from Rana temporaria). The table below highlights key distinctions:
Table 2: Functional Comparison of this compound with Other AMPs
| Peptide | Source | Length (AA) | Net Charge | Key Structural Features | Antimicrobial Spectrum |
|---|---|---|---|---|---|
| This compound | Ascaphus spp. | ~20–25 | +3 to +4 | α-helical, Asp/Glu substitution | Gram+/Gram- bacteria, fungi |
| Magainin-2 | Xenopus laevis | 23 | +4 | Amphipathic α-helix | Broad-spectrum, incl. viruses |
| Temporin-L | Rana temporaria | 13 | +2 | Linear, hydrophobic C-terminus | Gram+ bacteria, limited Gram- |
| LL-37 | Humans | 37 | +6 | Cathelicidin-derived, helical | Broad, immunomodulatory |
Key Findings :
- Charge and Length : this compound’s intermediate length (+3 to +4 charge) balances cationic interaction and penetrative efficiency, unlike shorter peptides like temporin-L, which exhibit narrower specificity .
- Structural Flexibility: The Asp4→Glu substitution in this compound may confer pH-dependent activity, a trait less pronounced in rigidly structured magainins.
Research Findings and Implications
Recent peptidomic studies highlight that amino acid substitutions in ascaphins correlate with ecological adaptation.
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